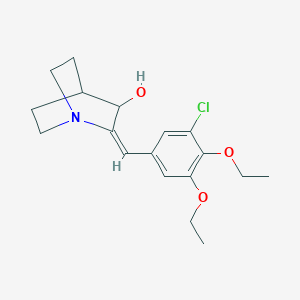![molecular formula C17H17N3O5 B5419715 N-[1-[(isopropylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5419715.png)
N-[1-[(isopropylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[(isopropylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide, also known as INA-1, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of vinyl furan compounds and has a molecular formula of C18H19N3O5.
Mechanism of Action
The mechanism of action of N-[1-[(isopropylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide involves its ability to bind to zinc ions and form a complex. This complex then interacts with various enzymes and proteins in the body, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of amyloid beta peptide aggregation, the induction of apoptosis in cancer cells, and the regulation of cellular zinc homeostasis. Additionally, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[1-[(isopropylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide in lab experiments is its high selectivity and sensitivity for zinc ions. Additionally, this compound is relatively easy to synthesize and has low toxicity. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on N-[1-[(isopropylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to explore its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, there is a need to develop new derivatives of this compound with improved solubility and selectivity for zinc ions. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Synthesis Methods
The synthesis of N-[1-[(isopropylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide involves the condensation of 4-nitrobenzaldehyde with isopropyl isocyanate followed by the reaction with furfurylamine. The resulting product is then purified through column chromatography to obtain the pure this compound compound.
Scientific Research Applications
N-[1-[(isopropylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide has been widely used in scientific research as a fluorescent probe for the detection of zinc ions. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of amyloid beta peptides.
properties
IUPAC Name |
N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-11(2)18-16(21)14(19-17(22)15-4-3-9-25-15)10-12-5-7-13(8-6-12)20(23)24/h3-11H,1-2H3,(H,18,21)(H,19,22)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRKYIMACQNZCD-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{[(4-methyl-1-oxo-2(1H)-phthalazinyl)acetyl]amino}benzoate](/img/structure/B5419642.png)

![6-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5419673.png)
![2-(3-chlorophenyl)-5-methyl-4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5419676.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5419677.png)
![3-{6-[(2-methoxyethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}phenol](/img/structure/B5419690.png)
![6-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5419698.png)
![5-(2-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5419704.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{4-[2-(3-nitrophenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5419705.png)
![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5419710.png)
![5-(1H-indol-1-ylmethyl)-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5419712.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5419727.png)
![3,3-dimethyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B5419735.png)